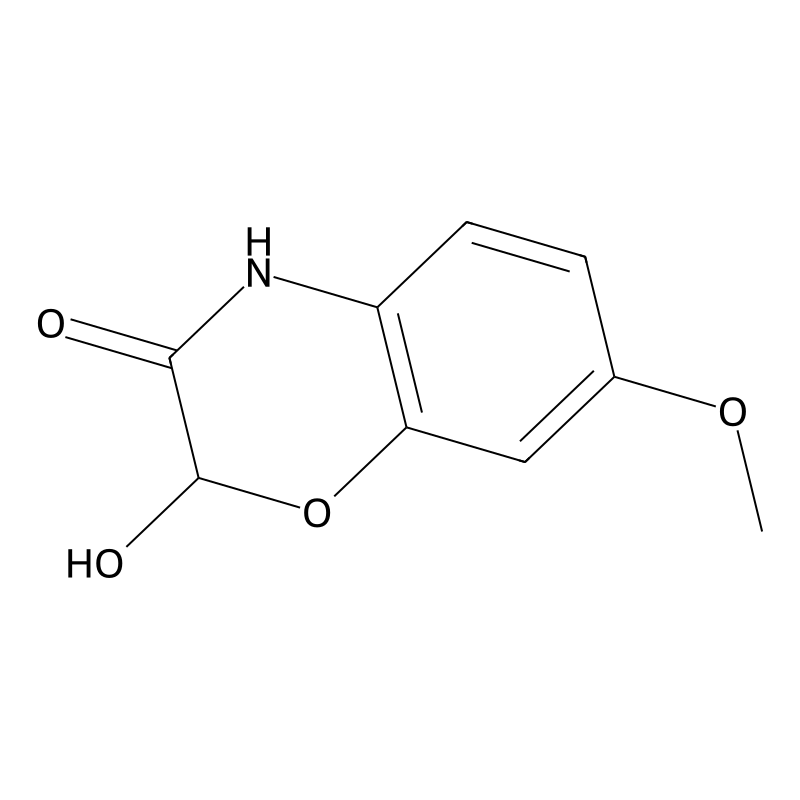2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one is a compound that belongs to the class of organic compounds known as benzoxazinones. These compounds are characterized by a benzene ring fused to an oxazine ring, which contributes to their unique chemical properties. This specific compound is often found in various plant species, notably in maize (Zea mays), where it plays a role in plant defense mechanisms against herbivores and pathogens .
The chemical structure of 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one allows it to participate in several enzymatic reactions. One notable reaction involves its conversion by the enzyme 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-D-glucosyltransferase, which catalyzes the transfer of glucose from uridine diphosphoglucose to the compound, resulting in the formation of a glucosylated derivative . The general reaction can be summarized as follows:
This compound exhibits various biological activities, particularly antimicrobial and insecticidal properties. It has been shown to deter herbivorous insects and inhibit fungal growth, making it an important component of plant defense systems. Additionally, studies suggest that it may possess antioxidant properties, contributing to its role in protecting plants from oxidative stress .
Synthesis of 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one can be achieved through several methods. Common approaches include:
- Natural Extraction: Isolated from plant sources such as maize.
- Chemical Synthesis: Involves multi-step organic synthesis techniques that may include:
- Formation of the oxazine ring via cyclization reactions.
- Methylation processes to introduce the methoxy group.
- Hydroxylation reactions to add the hydroxyl group at the appropriate position.
These methods can vary in yield and purity based on the specific conditions employed.
2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one has several applications:
- Agricultural: Used as a natural pesticide due to its insecticidal properties.
- Pharmaceutical: Investigated for potential health benefits related to its antioxidant and antimicrobial activities.
- Food Industry: Found in some food products and beverages, contributing flavor and potential health benefits .
Research into the interactions of 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one with other biological molecules is ongoing. Studies have indicated that it may interact with enzymes involved in metabolic pathways, potentially influencing detoxification processes within plants and animals . Additionally, its interactions with microbial pathogens suggest a role in modulating microbial activity.
Several compounds share structural similarities with 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | Two hydroxyl groups | More potent antimicrobial activity |
| 6-Methoxybenzoxazolinone | Methoxy group on a different position | Different biological activity profile |
| 2-Hydroxybenzoxazolinone | Lacks methoxy substitution | Less effective as an insect deterrent |
The uniqueness of 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one lies in its specific methoxy and hydroxyl substitutions that enhance its biological activities compared to these similar compounds.
Nomenclature and Classification
2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA) belongs to the class of organic compounds known as benzoxazinones. These compounds contain a benzene ring fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. HMBOA is specifically classified as a lactam-type benzoxazinoid, distinguishing it from the hydroxamic acid derivatives such as DIBOA and DIMBOA.
Chemical Properties and Structure
HMBOA has the molecular formula C9H9NO4 with a molecular weight of 195.17 g/mol. Its structure features a benzoxazine core with a hydroxyl group at position 2, a ketone at position 3, and a methoxy group at position 7. This arrangement creates a heterocyclic compound with specific functional properties relevant to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H9NO4 |
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | 2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one |
| InChI | InChI=1S/C9H9NO4/c1-13-5-2-3-6-7(4-5)14-9(12)8(11)10-6/h2-4,9,12H,1H3,(H,10,11) |
| SMILES | COC1=CC2=C(C=C1)NC(=O)C(O2)O |
| Classification | Benzoxazinone, Lactam-type benzoxazinoid |
Natural Occurrence and Distribution
HMBOA has been detected in several grass species, including wheat (Triticum aestivum), and is part of the benzoxazinoid defense system in these plants. Unlike hydroxamic acid benzoxazinoids, which are more broadly distributed, HMBOA represents one of the lactam variants with specific distribution patterns among plant species.








